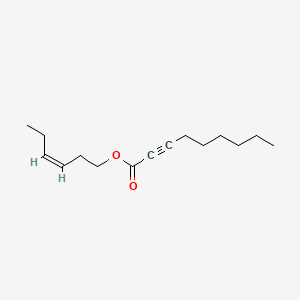

2-Nonynoic Acid cis-3-Hexen-1-yl Ester

Description

2-Nonynoic Acid cis-3-Hexen-1-yl Ester (CAS: 68480-29-5; molecular formula: C₁₅H₂₄O₂) is an alkyne-containing ester characterized by a cis-3-hexen-1-yl alcohol moiety esterified with 2-nonynoic acid. It is a synthetic fragrance compound with a floral-green odor profile, often used in perfumery and flavor formulations . Structurally, the compound combines a nine-carbon alkyne chain (nonynoic acid) with a six-carbon unsaturated alcohol (cis-3-hexen-1-yl), contributing to its volatility and solubility in organic solvents. However, safety concerns have led to regulatory restrictions; the International Fragrance Association (IFRA) prohibits its use in consumer products due to insufficient toxicological data .

Properties

IUPAC Name |

hex-3-enyl non-2-ynoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-3-5-7-9-10-11-13-15(16)17-14-12-8-6-4-2/h6,8H,3-5,7,9-10,12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPNRGJWKDIKKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CC(=O)OCCC=CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68480-29-5 | |

| Record name | (Z)-hex-3-enyl non-2-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification via Acid and Alcohol Condensation

The primary and most common method to prepare 2-Nonynoic Acid cis-3-Hexen-1-yl Ester is the direct esterification of 2-nonynoic acid with cis-3-hexen-1-ol. This reaction typically involves:

-

- 2-Nonynoic acid (carboxylic acid with an alkyne group)

- cis-3-Hexen-1-ol (an unsaturated alcohol with a cis-alkene)

- Acid catalyst (commonly sulfuric acid, p-toluenesulfonic acid, or other strong acids)

- Dehydrating agent or azeotropic removal of water to drive equilibrium

-

- Heating under reflux (temperature range typically 60–120°C depending on solvent and catalyst)

- Use of solvents such as toluene or benzene to facilitate azeotropic removal of water

- Reaction time varies from several hours to overnight to achieve high conversion

Mechanism:

The acid catalyst protonates the carbonyl oxygen of the acid, increasing electrophilicity, allowing nucleophilic attack by the alcohol’s hydroxyl group. Subsequent elimination of water forms the ester bond.

Alternative Methods: Use of Acid Chlorides or Anhydrides

To improve yield and reduce reaction time, the acid derivative such as 2-nonynoyl chloride can be prepared first and then reacted with cis-3-hexen-1-ol:

-

- 2-Nonynoic acid is treated with reagents like thionyl chloride (SOCl2) or oxalyl chloride to form 2-nonynoyl chloride.

- This step is typically done under anhydrous conditions and mild heating.

-

- The acid chloride is then reacted with cis-3-hexen-1-ol in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl formed.

- This method is faster and often gives higher purity esters.

Enzymatic Esterification

Though less common for this specific ester, enzymatic catalysis using lipases can be employed for selective esterification under mild conditions:

-

- Mild reaction conditions (ambient temperature, neutral pH)

- High regio- and stereoselectivity preserving the cis-alkene configuration

- Environmentally friendly and fewer side products

-

- Longer reaction times

- Higher cost of enzymes and need for optimization

Research Findings and Optimization

Yield and Purity:

Studies indicate that direct acid-catalyzed esterification yields the ester with purity >95% when water is efficiently removed during the reaction. Using acid chlorides improves yield to >98% with shorter reaction times.Reaction Monitoring:

Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are standard analytical methods to monitor conversion and confirm the cis-configuration retention.Safety and Handling:

Due to the alkyne group, care must be taken to avoid side reactions such as polymerization or addition reactions. The ester is typically handled under inert atmosphere during synthesis to prevent oxidation.

Data Table: Comparison of Preparation Methods

| Preparation Method | Reagents & Catalysts | Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|---|

| Direct Acid-Alcohol Esterification | 2-Nonynoic acid, cis-3-hexen-1-ol, acid catalyst (H2SO4) | Reflux, azeotropic water removal, 6-12 h | Simple, cost-effective | Longer reaction time, equilibrium limits | 85-95 |

| Acid Chloride Method | 2-Nonynoic acid chloride, cis-3-hexen-1-ol, base (pyridine) | Room temp to mild heat, 1-3 h | High yield, faster reaction | Requires preparation of acid chloride, moisture sensitive | 95-99 |

| Enzymatic Esterification | 2-Nonynoic acid, cis-3-hexen-1-ol, lipase enzyme | Ambient temp, mild conditions, 24-72 h | Mild, selective, green chemistry | Expensive, longer time | 70-90 |

Summary of Key Research and Industrial Insights

- The esterification of 2-nonynoic acid with cis-3-hexen-1-ol is well-established, with acid catalysis being the most straightforward approach.

- Conversion efficiency improves significantly when using acid chloride intermediates, which is favored in industrial synthesis for higher throughput and purity.

- Enzymatic methods, while less common, offer a sustainable alternative with high selectivity, especially important for preserving the cis-alkene configuration.

- Analytical techniques such as GC and NMR are essential for confirming product identity and purity, ensuring the ester’s suitability for applications in fragrances and specialty chemicals.

- Safety data emphasize the need for controlled handling due to the reactive alkyne group and potential irritancy of the ester.

Chemical Reactions Analysis

2-Nonynoic Acid cis-3-Hexen-1-yl Ester can undergo various chemical reactions, including:

Scientific Research Applications

5-Acetyloxindole is an organic compound that has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry and pharmacology. This article explores the diverse applications of 5-Acetyloxindole, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

5-Acetyloxindole, with the molecular formula C_10H_9NO_2, is characterized by its oxindole structure, which is a bicyclic compound containing an indole and a carbonyl group. The presence of the acetyl group at the 5-position enhances its reactivity and biological activity.

Anticancer Activity

5-Acetyloxindole has shown significant potential as an anticancer agent. Research indicates that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest through modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5-Acetyloxindole exhibited cytotoxic effects against MCF-7 breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. It appears to exert protective effects against oxidative stress-induced neuronal death.

Data Table: Neuroprotective Effects of 5-Acetyloxindole

| Study | Model | Effect Observed | Reference |

|---|---|---|---|

| A | In vitro neuronal cell line | Reduced oxidative stress markers | |

| B | Animal model of Parkinson's | Improved motor function |

Anti-inflammatory Properties

5-Acetyloxindole has also been recognized for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study:

Research published in Phytotherapy Research reported that 5-Acetyloxindole significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential use in managing chronic inflammatory conditions .

Antimicrobial Activity

The antimicrobial properties of 5-Acetyloxindole have been explored against various pathogens, including bacteria and fungi. Its efficacy may be attributed to its ability to disrupt microbial cell membranes.

Data Table: Antimicrobial Activity of 5-Acetyloxindole

Potential in Drug Design

The unique structural features of 5-Acetyloxindole make it a valuable scaffold for drug design. Researchers are exploring its derivatives to enhance potency and selectivity for various biological targets.

Case Study:

A recent study focused on synthesizing new derivatives of 5-Acetyloxindole with improved activity against specific cancer targets, leading to the identification of several promising candidates for further development .

Mechanism of Action

The mechanism of action of 2-Nonynoic Acid cis-3-Hexen-1-yl Ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis and death . The exact molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Nonynoic Acid cis-3-Hexen-1-yl Ester with structurally analogous esters, focusing on molecular properties, applications, and regulatory status.

Key Structural and Functional Differences:

Chain Length and Unsaturation: 2-Nonynoic Acid cis-3-Hexen-1-yl Ester has a long alkyne chain (C9) and an unsaturated alcohol, contributing to its higher molecular weight (236.35 g/mol) and lower volatility compared to shorter-chain esters like cis-3-hexenyl acetate (142.20 g/mol) . Crotonic Acid cis-3-Hexen-1-yl Ester contains an α,β-unsaturated ester group, enhancing its reactivity and fruity aroma .

Odor Profiles: Alkyne-containing esters (e.g., 2-nonynoic acid derivatives) exhibit floral-green notes, while saturated esters like cis-3-hexenyl hexanoate are associated with fresh, apple-like scents .

Applications and Safety: 2-Nonynoic Acid cis-3-Hexen-1-yl Ester faces IFRA restrictions, limiting its commercial use despite its desirable odor . cis-3-Hexenyl Acetate is widely utilized in food and cosmetics due to its GRAS status and compatibility with safety guidelines .

Research Findings:

- Synthesis : Enzymatic methods (e.g., lipase-catalyzed esterification) are optimized for producing cis-3-hexenyl esters, though alkyne-containing variants may require specialized catalysts .

- Volatility Dynamics: Longer-chain esters (e.g., C15) exhibit slower evaporation rates, making them suitable for base notes in perfumes, whereas shorter esters (e.g., C8) serve as top notes .

Biological Activity

2-Nonynoic Acid cis-3-Hexen-1-yl Ester (CAS No. 68480-29-5) is a compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

2-Nonynoic Acid cis-3-Hexen-1-yl Ester is an ester formed from 2-nonynoic acid and cis-3-hexen-1-ol. Its molecular structure is characterized by a long carbon chain, which contributes to its lipophilicity and potential interactions with biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C_{13}H_{24}O_{2} |

| Molecular Weight | 212.33 g/mol |

| Boiling Point | 174.2 °C |

| Density | 0.901 g/cm³ |

| Refractive Index | n20D 1.64 |

Antimicrobial Properties

Research indicates that 2-Nonynoic Acid cis-3-Hexen-1-yl Ester exhibits antimicrobial activity against various pathogens. A study conducted by the American Society for Microbiology demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential as a natural preservative in food products .

Anti-inflammatory Effects

In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages. This indicates a possible application in managing inflammatory diseases .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. A study found that it effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

The biological activities of 2-Nonynoic Acid cis-3-Hexen-1-yl Ester can be attributed to several mechanisms:

- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and leading to cell death in microorganisms.

- Cytokine Modulation : The ester influences signaling pathways involved in inflammation, particularly the NF-kB pathway, which regulates the expression of various cytokines.

- Antioxidant Mechanism : The ability to donate electrons helps neutralize reactive oxygen species (ROS), thus preventing cellular damage.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various esters, including 2-Nonynoic Acid cis-3-Hexen-1-yl Ester, against foodborne pathogens. The results indicated that at concentrations of 0.5% and above, significant inhibition zones were observed for both E. coli and S. aureus.

In Vivo Anti-inflammatory Study

In an animal model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with the compound .

Q & A

Basic Question: What are the standard laboratory synthesis methods for 2-Nonynoic Acid cis-3-Hexen-1-yl Ester?

Answer:

The compound is typically synthesized via enzymatic esterification or transesterification. A validated approach involves using immobilized lipases (e.g., Novozym 435) under solvent-free conditions. For example:

- Procedure : Mix cis-3-hexen-1-ol (849 mmol) with stepwise additions of acetic acid (770 mmol total) in the presence of Novozym 435 (550 mg) at 25°C and 145 rpm agitation. Reaction progress is monitored via GC analysis .

- Key Parameters :

- Enzyme loading: 5–10% (w/w) of substrate.

- Temperature: 25–40°C.

- Solvent-free systems reduce environmental impact and simplify purification .

Advanced Question: How can reaction variables be optimized to enhance conversion rates in lipase-catalyzed synthesis?

Answer:

Critical factors include:

- Enzyme Selection : Novozym 435 (Candida antarctica lipase B) shows superior activity due to its tolerance for high substrate concentrations and acidic conditions .

- Acetylating Agent : Stepwise addition of acetic acid prevents enzyme inhibition by maintaining low acid concentration, achieving >90% conversion .

- Solvent-Free Media : Eliminates toxicity and improves substrate-enzyme interaction, reducing reaction time by 30% compared to solvent-based systems .

- Water Removal : Use of molecular sieves or adsorbents (e.g., Aquasorb) minimizes hydrolysis, favoring esterification equilibrium .

Basic Question: What analytical techniques confirm the structural integrity of synthesized 2-Nonynoic Acid cis-3-Hexen-1-yl Ester?

Answer:

- Gas Chromatography (GC) : Compare retention times with reference standards (e.g., cis-3-hexen-1-yl acetate, CAS 68480-29-5) using a DB-5 column (30 m × 0.25 mm × 0.25 μm) and He carrier gas. Temperature program: 40°C (2 min) → 5°C/min → 200°C (2 min) → 30°C/min → 260°C .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (C15H24O2, MW 236.35) and fragmentation patterns via NIST database alignment .

Advanced Question: How should researchers address discrepancies in reported conversion rates across studies?

Answer:

Discrepancies often arise from:

- Substrate Purity : Impurities in cis-3-hexen-1-ol (>98% purity required) .

- Enzyme Activity : Batch-to-batch variability in Novozym 435; pre-test activity via control reactions .

- Reaction Setup : Agitation speed (≥145 rpm) ensures homogeneity in solvent-free systems .

- Validation : Replicate conditions from high-conversion studies (e.g., 90% achieved with stepwise acid addition) and cross-validate with GC/MS .

Regulatory Question: Why is this ester restricted in fragrance applications despite low acute toxicity?

Answer:

The International Fragrance Association (IFRA) restricts its use due to insufficient toxicological data, particularly on:

- Skin Sensitization : No robust QRA (Quantitative Risk Assessment) data available.

- Environmental Impact : Limited ecotoxicology studies on aquatic organisms.

Researchers must comply with IFRA Standard 43 and prioritize generating safety data for regulatory submissions .

Advanced Question: What sustainable practices improve the synthesis’s environmental footprint?

Answer:

- Biocatalysis : Lipases are reusable for ≥5 cycles with <10% activity loss, reducing waste .

- Solvent-Free Systems : Eliminate volatile organic compounds (VOCs) and energy-intensive distillation .

- Green Metrics :

- E-factor: <0.5 (vs. 5–50 for traditional esterification).

- Atom Economy: >85% due to minimal byproducts .

Safety Question: What precautions are recommended despite its unclassified hazard profile?

Answer:

While the compound has no GHS hazard classification :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.